molecular formula C11H11ClOS B3194493 o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate CAS No. 84995-63-1

o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate

Cat. No.: B3194493
CAS No.: 84995-63-1
M. Wt: 226.72 g/mol
InChI Key: QOEUMLCJUMABRH-UHFFFAOYSA-N
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Description

o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate: is an organic compound with the molecular formula C11H11ClOS. It is known for its applications in industrial and scientific research. This compound is also referred to as carbonochloridothioic acid, O-(5,6,7,8-tetrahydro-2-naphthalenyl) ester .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate typically involves the reaction of 5,6,7,8-tetrahydro-2-naphthol with thionyl chloride to form the corresponding chlorothioformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydro-2-naphthol
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 5,6,7,8-Tetrahydro-2-naphthyl chloride

Uniqueness: o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various scientific and industrial applications .

Properties

IUPAC Name

O-(5,6,7,8-tetrahydronaphthalen-2-yl) chloromethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEUMLCJUMABRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC(=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate
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o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate
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o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate
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o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate
Reactant of Route 5
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o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate
Reactant of Route 6
o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate

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